Acid Red 154
Overview
Description
2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt, also known as Acid Red 154, is a synthetic organic compound primarily used as a dye. It is characterized by its complex molecular structure, which includes naphthalenesulfonic acid groups and azo linkages. This compound is known for its vibrant red color and is widely used in various industrial applications .
Preparation Methods
The synthesis of 2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4,4’-diamino-3,3’-dimethoxydiphenylmethane.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain the disodium salt form.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator.
Biology: The compound is used in staining techniques for biological specimens.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt primarily involves its ability to form stable complexes with various substrates. The azo linkages and sulfonic acid groups play a crucial role in its binding properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological staining or interacting with fibers in textile dyeing .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt include:
Acid Red 88: Another azo dye with similar applications but different molecular structure.
Acid Orange 7: A dye with similar azo linkages but different substituents on the aromatic rings.
Acid Blue 9: A dye with different chromophore groups but similar sulfonic acid functionalities.
The uniqueness of 2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt lies in its specific molecular structure, which imparts distinct color properties and binding affinities, making it suitable for a wide range of applications.
Properties
IUPAC Name |
disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N4O10S2.2Na/c1-22-16-26(8-12-32(22)41-43-36-34(55(49,50)51)18-24-6-10-28(45)20-30(24)38(36)47)40(14-4-3-5-15-40)27-9-13-33(23(2)17-27)42-44-37-35(56(52,53)54)19-25-7-11-29(46)21-31(25)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYAODARJIJAKL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])C)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34N4Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889559 | |
Record name | Disodium 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6507-79-5 | |
Record name | 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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